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Compound of Interest

Compound Name: 2-Iodopyridine-3-carboxylic acid

Cat. No.: B1601361 Get Quote

2-Iodopyridine-3-carboxylic acid is a highly functionalized heterocyclic compound of

significant interest in the fields of medicinal chemistry and materials science. Its strategic

importance lies in the orthogonal reactivity of its three key components: the pyridine ring, a

common scaffold in pharmacologically active molecules; the carboxylic acid group, which

allows for amide couplings and other derivatizations; and the iodine atom, which serves as a

versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling

reactions.

This guide provides a comprehensive overview of the synthesis, properties, and reactivity of 2-
Iodopyridine-3-carboxylic acid, offering field-proven insights and detailed protocols for its

preparation and subsequent use. As a key building block, mastering its synthesis is a critical

step in the development of novel therapeutics and advanced materials. Pyridine carboxylic acid

isomers, in general, have been the foundation for a multitude of drugs, highlighting the value of

this structural motif.[1][2]

Core Synthesis: The Sandmeyer Reaction Pathway
The most reliable and widely applicable method for synthesizing 2-Iodopyridine-3-carboxylic
acid is through a two-step sequence starting from the readily available 2-Aminopyridine-3-

carboxylic acid. This pathway involves the diazotization of the primary amine followed by a

Sandmeyer-type reaction to introduce the iodine.
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The choice of the Sandmeyer reaction is dictated by its efficiency in converting a stable primary

aromatic amine into a halide.[3][4][5] Direct iodination of the pyridine ring is often difficult to

control regioselectively and can be complicated by the electronic nature of the pre-existing

carboxylic acid group. The diazotization-iodination sequence, however, offers a clean and high-

yielding route to the desired isomer. The diazonium salt intermediate is a superb leaving group

(N₂ gas), facilitating nucleophilic substitution.[5][6]
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Caption: Overall synthetic workflow for 2-Iodopyridine-3-carboxylic acid.

Experimental Protocols
PART 1: Diazotization of 2-Aminopyridine-3-carboxylic
Acid
This protocol describes the formation of the crucial diazonium salt intermediate. Temperature

control is critical to prevent premature decomposition of the salt.

Materials:

2-Aminopyridine-3-carboxylic acid

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂)

Deionized Water

Ice bath

Magnetic stirrer and stir bar
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Thermometer

Procedure:

Acidic Solution Preparation: In a three-necked flask equipped with a magnetic stirrer and

thermometer, carefully add 2-Aminopyridine-3-carboxylic acid to a solution of deionized

water and concentrated sulfuric acid. The dissolution is exothermic; perform this step in an

ice bath to maintain the temperature below 10 °C. Stir until a homogeneous solution or a fine

slurry is obtained.

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. It is imperative to maintain this

temperature range throughout the addition of sodium nitrite.

Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) in a

minimal amount of cold deionized water.

Diazotization: Add the sodium nitrite solution dropwise to the acidic solution of the

aminopyridine. Use a dropping funnel for controlled addition. Monitor the internal

temperature closely, ensuring it does not rise above 5 °C. The reaction is typically

accompanied by a slight color change. The diazotization of aminopyridines in dilute mineral

acid is a well-established method for forming these diazonium ions.[7]

Stirring: After the addition is complete, allow the mixture to stir for an additional 20-30

minutes at 0-5 °C to ensure the reaction goes to completion. The resulting solution contains

the in situ generated pyridine-2-diazonium-3-carboxylate salt and is used directly in the next

step.

PART 2: Iodination via Sandmeyer-Type Reaction
With the diazonium salt prepared, the next step is the displacement of the diazo group with

iodide. While classic Sandmeyer reactions often use a copper(I) catalyst, the reaction with

potassium iodide is typically efficient without it.[8]

Materials:

Solution of diazonium salt from Part 1
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Potassium Iodide (KI)

Sodium Thiosulfate (Na₂S₂O₃) (for work-up)

Diethyl Ether or Ethyl Acetate (for extraction)

Saturated Sodium Chloride solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Iodide Solution Preparation: In a separate flask, prepare a concentrated aqueous solution of

potassium iodide (KI).

Displacement Reaction: Slowly add the cold diazonium salt solution from Part 1 to the

potassium iodide solution at room temperature. Vigorous evolution of nitrogen gas (N₂) will

be observed. The addition should be controlled to manage the effervescence.

Reaction Completion: After the addition is complete, stir the reaction mixture at room

temperature for 1-2 hours, then gently warm it to 40-50 °C for an additional hour to ensure

complete decomposition of any remaining diazonium salt.

Work-up:

Cool the mixture to room temperature. A precipitate of the crude product may form.

To quench any excess iodine (which gives a brown color), add a saturated solution of

sodium thiosulfate dropwise until the dark color disappears.

Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate

or sodium sulfate.

Purification:
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The resulting crude solid can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Properties
The accurate characterization of 2-Iodopyridine-3-carboxylic acid is essential for quality

control and for confirming its identity before use in subsequent reactions.

Property Data Reference

Chemical Name
2-Iodopyridine-3-carboxylic

acid
[9]

CAS Number 6042-35-9 [9]

Molecular Formula C₆H₄INO₂ [9]

Molecular Weight 249.01 g/mol

Appearance
Typically an off-white to pale

yellow solid

IUPAC Name
2-iodopyridine-3-carboxylic

acid
[9]

InChI Key
KEYRTRGLKSAGJN-

UHFFFAOYSA-N
[9]

Spectroscopic Data Interpretation
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the

iodine and nitrogen will likely be the most deshielded. The carboxylic acid proton will appear

as a broad singlet far downfield.

¹³C NMR: The carbon NMR spectrum will show six distinct signals: five for the pyridine ring

carbons and one for the carboxyl carbon. The carbon bearing the iodine atom (C2) will be
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significantly shifted upfield due to the heavy atom effect.

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak

(M+) at m/z 249. The isotopic pattern will be characteristic of a molecule containing one

iodine atom.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for

the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch

(around 1700 cm⁻¹), and vibrations associated with the substituted pyridine ring.

Reactivity and Applications in Drug Development
The true synthetic power of 2-Iodopyridine-3-carboxylic acid is realized in its subsequent

reactions, particularly in building molecular complexity for drug discovery programs.
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Caption: Key reaction pathways for 2-Iodopyridine-3-carboxylic acid.
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Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is an excellent substrate for a

wide array of palladium-catalyzed cross-coupling reactions. This allows for the

straightforward introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties at the 2-

position of the pyridine ring, enabling rapid library synthesis for structure-activity relationship

(SAR) studies.

Amide Coupling: The carboxylic acid functional group is readily converted to amides using

standard peptide coupling reagents (e.g., EDC, HATU, HOBt). This reaction is fundamental

in medicinal chemistry for joining molecular fragments and modulating physicochemical

properties like solubility and cell permeability.

Esterification: The carboxylic acid can be esterified under acidic conditions (e.g., Fischer

esterification) to produce prodrugs or to modify the pharmacokinetic profile of a lead

compound.

Safety and Handling
Hazard Profile: Assumed to be an irritant to the eyes, skin, and respiratory system. Handle in

a well-ventilated fume hood.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent

degradation. The compound may be light-sensitive, similar to other iodinated aromatics.[10]

Conclusion
2-Iodopyridine-3-carboxylic acid is a synthetically valuable and versatile building block. The

robust and scalable Sandmeyer synthesis provides reliable access to this compound, unlocking

its potential for creating diverse molecular architectures. Its capacity for orthogonal

functionalization at the iodine and carboxylic acid positions makes it an indispensable tool for

researchers and scientists dedicated to the rational design and development of next-generation

pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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